molecular formula C8H23N5<br>(NH2CH2CH2NHCH2CH2)2NH<br>C8H23N5 B085490 Tetraethylenepentamine CAS No. 112-57-2

Tetraethylenepentamine

Cat. No.: B085490
CAS No.: 112-57-2
M. Wt: 189.3 g/mol
InChI Key: FAGUFWYHJQFNRV-UHFFFAOYSA-N
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Description

Tetraethylenepentamine (TEPA, C8H23N5) is a branched polyamine with five nitrogen atoms and four ethylene (-CH2CH2-) spacers. Its molecular weight is 189.30 g/mol, and it is characterized by high amine density and reactivity due to the presence of primary, secondary, and tertiary amines . TEPA is widely utilized in industrial applications, including CO2 capture, graphene functionalization, polymer modification, and coordination chemistry .

Preparation Methods

Hydrogenation of Diethylenetriaminediacetonitrile (DETDN)

Synthesis of DETDN Precursor

The hydrogenation route begins with the preparation of diethylenetriaminediacetonitrile (DETDN), a nitrile derivative of diethylenetriamine (DETA). DETDN is synthesized via the reaction of DETA with formaldehyde (HCHO) and hydrocyanic acid (HCN) under controlled conditions . The molar ratio of DETA to HCHO/HCN is critical, typically maintained at 1:1.5–1:2 to minimize by-products like diethylenetriaminemonoacetonitrile (DETMN) . The reaction proceeds in aqueous media at 30–70°C and atmospheric pressure, yielding a mixture of DETDN and DETMN .

Catalytic Hydrogenation Process

DETDN undergoes hydrogenation over transition metal catalysts to produce TEPA. Key parameters include:

Parameter Range Impact on Yield
Temperature80–140°CHigher temperatures accelerate reaction but risk decomposition .
Pressure40–160 barElevated pressures favor ammonia retention and nitrile conversion .
CatalystCo, Ru, or Ni-basedRuthenium achieves >90% selectivity to TEPA .
SolventWater, THF, or methanolPolar solvents enhance catalyst activity and product separation .

The hydrogenation occurs in fixed-bed or suspension reactors, with continuous feeding of DETDN to ensure near-quantitative conversion . Post-reaction purification involves vacuum distillation to isolate TEPA from by-products like triethylenetetramine (TETA) and piperazine derivatives .

Ethylene Dichloride (EDC) Amidation Process

Reaction Mechanism

The EDC method involves the reaction of 1,2-dichloroethane (EDC) with excess ammonia and polyamines under alkaline conditions. This pathway generates a complex mixture of linear and cyclic ethyleneamines, including TEPA . The process proceeds via nucleophilic substitution, forming imine intermediates that oligomerize into higher amines .

Challenges and By-Product Formation

Despite its historical use, the EDC method suffers from low selectivity (<50% TEPA) due to competing reactions . By-products include:

  • Piperazine (Pip) : Formed via cyclization of ethylenediamine intermediates.

  • Aminoethylethanolamine (AEEA) : Resulting from hydrolysis of EDC.

  • Triethylenetetramine (TETA) : A common co-product requiring separation .

Reaction conditions such as pH and ammonia concentration significantly influence by-product distribution. For instance, alkaline conditions (pH >10) favor TEPA formation but exacerbate AEEA generation .

Comparative Analysis of Preparation Methods

Yield and Selectivity

The hydrogenation method outperforms the EDC process in both yield and selectivity:

Method TEPA Yield Selectivity By-Product Complexity
DETDN Hydrogenation85–95%>90%Low (TETA, Pip)
EDC Amidation40–60%<50%High (AEEA, Pip, TETA)

Industrial Scalability

Hydrogenation is preferred for large-scale production due to:

  • Continuous operation : Fixed-bed reactors enable uninterrupted synthesis .

  • Reduced waste : Solvents like water are recyclable, minimizing environmental impact .
    In contrast, the EDC process requires batch processing and generates hazardous waste (e.g., chloride salts) .

Advanced Catalytic Systems

Bimetallic Catalysts

Recent innovations focus on Co-Ru and Ni-Mo catalysts to enhance hydrogenation efficiency. For example, a Ru/Al2_2O3_3 catalyst achieves 98% DETDN conversion at 120°C and 100 bar, with TEPA selectivity exceeding 95% .

Solvent Engineering

The use of tetrahydrofuran (THF) as a co-solvent reduces catalyst poisoning by coordinating with reactive intermediates . This approach improves TEPA purity from 85% to 93% in pilot-scale trials .

Emerging Synthesis Routes

Enzymatic Catalysis

Preliminary studies explore nitrile hydratases for converting DETDN to TEPA under mild conditions (30°C, pH 7). While promising, enzymatic routes currently suffer from low throughput (<10% yield) .

Plasma-Assisted Hydrogenation

Non-thermal plasma reactors activate hydrogen molecules at lower temperatures (50–80°C), reducing energy consumption by 30% compared to conventional methods . However, scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

Tetraethylenepentamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various halides for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .

Scientific Research Applications

Lubricating Oils and Fuel Additives

TEPA is extensively utilized in the formulation of lubricating oils and fuel additives. Its role as a corrosion inhibitor enhances the performance and longevity of lubricants. The global market for TEPA in this sector is projected to grow significantly, driven by increasing demand for high-performance lubricants in automotive and industrial applications.

ApplicationMarket Size (2024)Projected Growth (2037)CAGR (%)
Lubricating Oils & Fuels$1.14 billion$2.68 billion6.8

Construction Industry

In the construction sector, TEPA is used in the production of epoxy resins and asphalt additives. Its properties improve adhesion and durability, making it an essential component in modern construction materials. The rising demand for residential and commercial buildings is expected to further boost TEPA's market presence in this field.

Textile Industry

TEPA serves as a textile adhesive and surfactant, enhancing the performance of various fabric treatments. Its ability to bind fibers effectively makes it crucial in producing durable textiles.

Chelating Agents

TEPA's chelating properties allow it to bind metal ions effectively, making it useful in water treatment processes and environmental remediation efforts. Research indicates that TEPA can be employed to remove toxic metals from wastewater, thereby improving water quality.

Adsorbents for Toxic Ions

Recent studies have demonstrated the effectiveness of TEPA-functionalized materials for adsorbing toxic ions and dyes from aqueous solutions. For instance, TEPA-grafted alginate beads have been developed as innovative adsorbents for heavy metal removal from contaminated water sources .

Carbon Foams Production

TEPA has been utilized in the synthesis of low-density carbon foams through the carbonization of resorcinol-formaldehyde aerogels modified with TEPA. These foams exhibit unique properties suitable for various applications, including thermal insulation and lightweight structural components .

Case Studies

  • Environmental Remediation : A study investigated the use of TEPA-functionalized adsorbents for removing lead ions from contaminated water. The results showed a significant reduction in lead concentration, highlighting TEPA's potential in environmental cleanup efforts .
  • Automotive Lubricants : Research conducted on the performance of lubricants containing TEPA indicated improved anti-wear properties compared to standard formulations, leading to enhanced engine efficiency and reduced wear rates .
  • Textile Adhesives : An evaluation of TEPA-based adhesives revealed superior bonding strength and flexibility compared to traditional adhesives, making them ideal for high-performance textile applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Polyamines

Structural and Chemical Properties

The following table compares TEPA with structurally analogous polyamines:

Compound Molecular Formula Molecular Weight (g/mol) Number of Amine Groups Key Functional Features
Ethylenediamine (EDA) C2H8N2 60.10 2 Two primary amines; simple chelating agent
Diethylenetriamine (DETA) C4H13N3 103.17 3 One secondary, two primary amines
Triethylenetetramine (TETA) C6H18N4 146.23 4 Two secondary, two primary amines
Tetraethylenepentamine (TEPA) C8H23N5 189.30 5 Three secondary, two primary amines; higher thermal stability (~180°C with Zr modification)

Key Observations :

  • TEPA’s higher amine density enhances its capacity for chemical interactions (e.g., CO2 adsorption, metal chelation) compared to shorter-chain analogs like EDA and DETA .
  • TEPA’s boiling point (333–335°C) is significantly higher than EDA (117°C) and DETA (207°C), enabling its use in high-temperature processes .

Performance in CO2 Capture

Adsorption Efficiency

Compound Support Material Amine Loading (wt%) CO2 Adsorption Capacity (mmol/g) Amine Utilization (%) Temperature (°C)
TETA SiO2 nanowires 30 2.1 61.2 75
TEPA TiO2-Zr0.1 40 3.3 83.5 75
TEPA Silica fume (SF-MPS) 50 4.8 75.6 75

Research Findings :

  • TEPA outperforms TETA due to its higher amine density and stronger chemical affinity for CO2. For example, TEPA(40)/TiO2(Zr0.1) achieves 83.5% amine utilization, compared to 61.2% for TETA/SiO2 .
  • TEPA’s thermal stability is improved by inorganic supports (e.g., Zr-modified TiO2), raising its decomposition temperature to 180°C, making it viable for industrial CO2 capture .

Functionalization of Nanomaterials

Graphene Oxide (GO) Modification

Compound Role in GO Modification Key Outcomes
DETA Reducing agent Partial reduction of GO; limited dispersion
TEPA Dual role: Reducer + linker Complete reduction of GO; covalent bonding via epoxy ring-opening; stable dispersion

Mechanism :
TEPA reacts with GO’s epoxy groups under mild conditions (70°C, NaOH catalysis), forming covalent C–N bonds. This dual functionality enhances dispersion and enables further applications in conductive composites .

Coordination Chemistry

Metal Complexation

Compound Metal Complex Examined Coordination Behavior
TETA [Sr(thd)2(TETA)] Sr–O bond length: 2.513 Å; N–Sr–N angle: 63.1–64.6°
TEPA [Sr(thd)2(TEPA)] Sr–O bond length: 2.546 Å ; N–Sr–N angle: 61.5–64.0°

Insights :

  • TEPA’s longer chain provides greater flexibility in metal coordination, slightly increasing Sr–O bond lengths compared to TETA .

Limitations and Trade-offs

  • Thermal Stability: While TEPA has higher thermal stability than DETA, it still requires inorganic supports (e.g., Zr, SiO2) to prevent degradation above 180°C .
  • Cost : TEPA is more expensive than EDA or DETA but justifies its cost in high-efficiency applications like CO2 capture .

Biological Activity

Tetraethylenepentamine (TEPA) is a polyamine compound with a complex structure composed primarily of primary and secondary amines. Its unique chemical properties make it a candidate for various biological applications, particularly in drug delivery systems, chelation therapy, and environmental remediation. This article delves into the biological activity of TEPA, highlighting its mechanisms of action, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

TEPA's molecular formula is C8_{8}H20_{20}N4_{4}, and it features multiple amine groups that contribute to its high reactivity and ability to form complexes with various ions and biomolecules. The presence of these amine groups allows TEPA to interact with cellular components, facilitating its role as a drug carrier and chelator.

Mechanisms of Biological Activity

  • Gene Delivery Systems : TEPA has been utilized in the development of nanoparticles for nucleic acid delivery. Studies have shown that TEPA-coated β-cyclodextrin nanoparticles can effectively deliver plasmid DNA and siRNA into cells via energy-dependent endocytosis pathways. For instance, transfection efficiencies reached up to 90% in specific cell lines (ARPE and 3T3) when optimized ratios of TEPA to DNA were used .
  • Chelation Therapy : TEPA exhibits significant copper-chelating properties, which have been explored in treating conditions such as Wilson's disease. In vitro studies indicated that TEPA could inhibit CD38 activity in both normal and leukemic cells, suggesting potential therapeutic applications in hematological disorders .
  • Environmental Applications : TEPA's ability to bind heavy metals has been demonstrated in various studies. For example, TEPA-grafted activated carbon composites showed high removal rates for lead ions (Pb(II)), indicating its effectiveness in environmental remediation efforts .

Case Study 1: Gene Delivery Efficiency

A study investigated the efficiency of TEPA-coated nanoparticles for gene delivery in ARPE-GFP and 3T3-GFP cells. The results indicated that:

  • Transfection Efficiency : Achieved 60% with minimal DNA input (0.075 µg) in ARPE cells.
  • Gene Silencing : Anti-GFP siRNA delivered via TEPA nanoparticles reduced GFP expression by approximately 55% at optimal concentrations .

Case Study 2: Copper Chelation

In a controlled laboratory setting, TEPA was tested for its ability to chelate copper ions in leukemic cell lines. The findings suggested that TEPA not only inhibited CD38 but also modified the cellular response to copper supplementation, potentially reducing fetal abnormalities associated with copper toxicity .

Table 1: Summary of Biological Activities of this compound

ApplicationMechanismEfficacy/Results
Gene DeliveryNanoparticle-mediated transfectionUp to 90% transfection efficiency in cell lines
Copper ChelationInhibition of CD38Reduced fetal abnormalities in animal models
Heavy Metal RemovalAdsorption on activated carbon>95% removal efficiency for Pb(II)

Research Findings

  • Thermal Stability : Recent research has indicated that TEPA enhances the thermal stability of silica-based materials, improving their performance in CO2_2 capture applications .
  • Toxicological Profile : TEPA has a relatively low acute toxicity profile (LD50 = 3250 mg/kg), although it is corrosive to skin and eyes and acts as a skin sensitizer . This profile is essential for considering its safety in therapeutic applications.

Q & A

Basic Research Questions

Q. How is tetraethylenepentamine (TEPA) utilized to modify porous materials for enhanced adsorption properties?

TEPA is chemically grafted onto materials like chitosan, mesoporous silica (e.g., MCM-41), or attapulgite (ATP) using crosslinking agents such as glutaraldehyde or silane coupling agents (e.g., γ-(2,3-epoxypropoxy)propyltrimethoxysilane). Post-modification, materials are characterized using FTIR (to confirm amine group incorporation), XPS (to analyze surface composition), and SEM/TGA (to assess structural stability and thermal behavior). For example, TEPA-modified magnetic chitosan achieved a uranium adsorption capacity of 107–114 mg/g due to amine-metal coordination .

Q. What are the standard methods to quantify TEPA’s role in CO₂ capture materials?

Researchers employ thermogravimetric analysis (TGA) to measure CO₂ adsorption capacity under controlled humidity and temperature. For instance, TEPA-functionalized Mg-MOF-74 showed a CO₂ uptake of 26.9 wt% under dry conditions, validated via neutron powder diffraction and XPS to confirm amine-CO₂ interactions . Breakthrough curves and temperature-programmed desorption (TPD) are used to evaluate adsorption kinetics and regeneration stability .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize TEPA loading in carbon capture adsorbents?

RSM with Central Composite Design (CCD) is applied to model interactions between variables (e.g., TEPA and imidazole ratios). In one study, optimal CO₂ capture (iodine value = 1200 mg/g) was achieved at 60.4% TEPA and 9.09% imidazole loading on activated coconut shells. ANOVA and regression analysis identified significant factors (e.g., amine density, pore structure), with experimental validation showing <1% error .

Q. Why do TEPA-supported adsorbents exhibit contradictory CO₂ adsorption capacities across studies?

Discrepancies arise from substrate properties (e.g., beta zeolite vs. Al₂O₃), moisture content, and amine distribution. For example, TEPA/beta zeolite achieved higher CO₂ capacity (237 mg/g) due to its hydrophobic framework, while TEPA/Al₂O₃ underperformed due to water inhibition . Advanced characterization (e.g., in situ DRIFTS) can clarify CO₂ speciation (weakly vs. strongly adsorbed carbonate species) .

Q. What mechanisms explain TEPA’s dual adsorption-reduction behavior in heavy metal removal?

TEPA’s amine groups chelate metals (e.g., Cr(VI), UO₂²⁺) via electrostatic attraction, while also reducing Cr(VI) to less toxic Cr(III). XPS analysis of TEPA-ATP confirmed Cr(III) formation, with adsorption capacity declining at higher pH due to protonation/deprotonation of amine groups .

Q. Methodological and Safety Considerations

Q. How does humidity affect TEPA-functionalized materials in gas adsorption applications?

Under humid conditions, water competes with CO₂ for adsorption sites but can enhance amine efficiency via carbamate formation. In Mg-MOF-74/TEPA, optimal surface coverage (partial saturation) enabled synergistic CO₂ binding to both amines and unsaturated metal sites, maintaining 23–27 wt% capacity under 70% relative humidity .

Q. What safety protocols are critical when handling TEPA in laboratory settings?

TEPA reacts violently with water, oxidizers, and acids, necessitating anhydrous storage under nitrogen. Copper-based equipment must be avoided due to corrosion risks. Personal protective equipment (PPE) and fume hoods are mandatory, with disposal adhering to EPA RCRA guidelines (40 CFR Parts 261.3) .

Q. How does TEPA act as a structure-directing agent in zeolite synthesis?

TEPA-copper complexes template Cu-SSZ-13 zeolites, where the amine coordinates Cu²⁺ ions, integrating them into the framework. This dual role reduces synthesis costs and enhances catalytic activity in NOx reduction, as confirmed by XRD and EXAFS .

Q. Data Contradiction Analysis

Q. Why do studies report varying thermal stability for TEPA-modified adsorbents?

Stability depends on substrate-amine interactions. TEPA-MCM-41 retained 90% capacity after 10 cycles due to micelle-confined amine distribution, while TEPA/chitosan degraded faster at >150°C, as shown by TGA mass loss curves .

Q. How can computational modeling resolve uncertainties in TEPA-metal binding dynamics?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict amine-metal coordination geometries. For example, MD studies of TEPA-UO₂²⁺ complexes revealed bidentate binding, validated by EXAFS .

Properties

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2
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InChI Key

FAGUFWYHJQFNRV-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCNCCNCCN)N
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Molecular Formula

C8H23N5, Array
Record name TETRAETHYLENEPENTAMINE
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DSSTOX Substance ID

DTXSID7026108
Record name Tetraethylenepentamine
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Molecular Weight

189.30 g/mol
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Physical Description

Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID.
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Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-
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Boiling Point

644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C
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Flash Point

325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible
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Density

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99
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Vapor Density

6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3
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Color/Form

VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid

CAS No.

112-57-2, 26913-06-4, 27233-92-7
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Melting Point

-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C
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Synthesis routes and methods I

Procedure details

Employing the reaction equipment and general procedures described in Example I, a solution of 229.0 g. (3.75 moles) monoethanolamine and 225.0 g. (3.75 moles) ethylenediamine was admixed with 6.25 g. (0.054 mole; 2.3wt.% and 1.44 mole%, basis MEA) 85% phosphoric acid and heated at 250° C. under 225 - 225 psig pressure for 2.0 hours. Analysis of the reaction product by gas-liquid chromatography (GLC Area %) showed a total conversion of reactants of only 4.7% was obtained. The reaction products were 95.0 diethylenetriamine, 2.5 piperazine and 2.5 Area % N-(2-aminoethyl)-ethanolamine. No higher polyethylene polyamines, e.g., triethylenetetramine, tetraethylenepentamine, etc. were formed.
Quantity
3.75 mol
Type
reactant
Reaction Step One
Quantity
3.75 mol
Type
reactant
Reaction Step Two
Quantity
0.054 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Synthesis routes and methods II

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
450 g
Type
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Reaction Step Two
Name
Quantity
189 g
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Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four
Name
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450 g
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Reaction Step Five
Name
Quantity
3.125 mol
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Reaction Step Six
Quantity
3 mol
Type
reactant
Reaction Step Seven
Quantity
1 mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

N-octenyl succinimide of tetraethylene pentamine was prepared by placing one mole of the amine in a reaction flask fitted with an additional funnel containing one mole of n-octenyl succinic anhydride, a water collector, a stirring and heating means and a reflux condenser. While stirring the amine, the anhydride in the funnel was slowly added to the flask. Upon completion of the addition, the resulting reaction mixture was heated to about 142 degrees C. where water of reaction started to distill over. At about 130 degrees C., the resulting reaction product, viz., n-octenyl succinimide of tetraethylene pentamine, was a clear bright orange liquid. About one mole of water was collected in the collector signifying that the imide-forming reaction was complete. The flask and its contents were then cooled to about 80 degrees C. and sufficient isopropanol and distilled water were added to yield a solution which was: (i) 40 volume percent isopropanol, (ii) about 60 volume percent water and (iii) about 30 weight percent imide. Into this solution, based upon the total weight of the solution, about 1 weight percent mono-9-octadeceneoate of poly (oxy-1, 2-ethanediyl) sorbitol (about 20 ethanediyl groups) surfactant was added to facilitate effective dispersion of the imide agent when added to cooling water. The flask and its contents were maintained at about 80 degrees C. with stirring until a clear solution resulted. The cooled solution was ready for use in accordance with the invention.
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
( iii )
Quantity
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Reaction Step Two
[Compound]
Name
imide
Quantity
0 (± 1) mol
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Reaction Step Three
[Compound]
Name
mono-9-octadeceneoate
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0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Six
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[Compound]
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imide
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1 mol
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Reaction Step Nine
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Reaction Step Ten
[Compound]
Name
amine
Quantity
1 mol
Type
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Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
1 mol
Type
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Reaction Step Thirteen
[Compound]
Name
amine
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0 (± 1) mol
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Reaction Step Fourteen
[Compound]
Name
anhydride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylenepentamine
Reactant of Route 2
Reactant of Route 2
Tetraethylenepentamine
Reactant of Route 3
Reactant of Route 3
Tetraethylenepentamine
Reactant of Route 4
Reactant of Route 4
Tetraethylenepentamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tetraethylenepentamine
Reactant of Route 6
Reactant of Route 6
Tetraethylenepentamine

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